Cyclohexane-1,3,5-tricarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDNRBKSLBLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937053, DTXSID901247638 | |
| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-95-3, 16526-68-4, 16526-69-5 | |
| Record name | 25357-95-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview
The most common and well-documented method for preparing cyclohexane-1,3,5-tricarboxylic acid involves the catalytic hydrogenation of 1,3,5-benzenetricarboxylic acid (trimesic acid). This process reduces the aromatic ring to a cyclohexane ring while retaining the three carboxyl groups.
Reaction Conditions
Reaction Scheme
$$
\text{1,3,5-benzenetricarboxylic acid} + \text{H}2 \xrightarrow[\text{70°C, 50 psi}]{\text{Rh/Al}2\text{O}_3} \text{this compound}
$$
Research Findings
- Ye et al. (2002) demonstrated the hydrogenation using rhodium on alumina in water, achieving efficient conversion under mild conditions.
- Lukes and Galik (1954) reported a two-step process involving platinum-catalyzed hydrogenation in acetic acid followed by acid hydrolysis to obtain the acid form.
Multi-Step Synthesis from Triethyl 1,3,5-Benzenetricarboxylate
Method Overview
An alternative synthetic route involves starting from triethyl 1,3,5-benzenetricarboxylate, which undergoes catalytic hydrogenation followed by hydrolysis to yield this compound.
Steps
- Hydrogenation: Catalytic hydrogenation of the ester in acetic acid using platinum catalyst under hydrogen atmosphere.
- Hydrolysis: Acidic hydrolysis of the resulting triethyl ester to the free acid using aqueous hydrochloric acid.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation | Pt catalyst, acetic acid, H2 | Moderate | Converts aromatic ring to cyclohexane ring |
| Hydrolysis | Aqueous HCl, reflux | High | Converts ester groups to carboxylic acids |
Research Findings
- This method is well-documented in mid-20th century literature and remains a reliable approach for laboratory-scale synthesis.
Hydrothermal Synthesis and Isomer Control
Method Overview
Hydrothermal synthesis involves reacting precursors under high temperature and pressure in aqueous media, which can yield this compound crystals with controlled isomeric forms.
Conditions
- Temperature: Approximately 433 K (160°C).
- Duration: 72 hours.
- Pressure: Autogenous pressure in sealed vessels.
- pH: Adjusted to influence isomer formation.
Isomer Selectivity
- Acidic conditions favor the cis isomer due to intramolecular hydrogen bonding.
- Basic conditions favor the trans isomer.
- Purification by fractional crystallization or chromatography can separate isomers.
Yield and Selectivity Table
Industrial Scale Considerations
Process Optimization
- Industrial synthesis typically scales the catalytic hydrogenation process using continuous flow reactors.
- Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice are optimized for maximum yield and purity.
- Advanced purification techniques, including crystallization and chromatography, ensure product quality exceeding 98% purity.
Catalyst Reusability and Environmental Impact
- Rhodium and platinum catalysts are expensive but highly effective; catalyst recovery and reuse are critical.
- Water as a solvent is preferred for environmental reasons.
- Hydrogenation under mild conditions reduces energy consumption.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
CTA’s carboxyl groups undergo further oxidation under strong conditions:
Mechanistic Insight : Oxidation likely involves initial deprotonation of carboxyl groups, followed by radical intermediates or manganate ester formation .
Reduction Reactions
Catalytic hydrogenation reduces carboxyl groups to hydroxymethyl functionalities:
Industrial Relevance : Batch or continuous reactors optimize yield (WHSV: 0.1–3.0) .
Substitution Reactions
CTA forms esters, amides, and salts through nucleophilic substitution:
Structural Impact : Substitution retains the chair conformation, with equatorial functional groups .
Co-crystallization and Supramolecular Chemistry
CTA forms stable complexes with organic bases and metal ions:
| Interaction | Partners | Structure | Applications |
|---|---|---|---|
| Hydrogen bonding | Guanidinium ions | 1:1 stoichiometry | Crystal engineering and MOFs . |
| Coordination | Ag⁺, Cu²⁺ | 2D/3D networks | Sensor materials and catalysts . |
Key Study : Chan et al. (1991) demonstrated CTA’s ability to co-crystallize with 2,1,3-benzoselenadiazole, forming a 2D honeycomb network .
Thermal and Stereochemical Stability
| Property | Conditions | Outcome | Reference |
|---|---|---|---|
| Thermal decomposition | >250°C | Decarboxylation to cyclohexane derivatives | |
| Stereochemical retention | Solution (NMR) | Chair conformation with equatorial -COOH groups |
Notable Observation : CTA derivatives exhibit cis/trans isomerism under hydrogenation, influencing crystallinity (cis/trans ratio: 3.0–5.2) .
Comparison with Analogues
| Compound | Reactivity Difference | Key Feature |
|---|---|---|
| 1,3,5-Benzenetricarboxylic acid | Faster oxidation (aromatic ring activation) | Aromatic conjugation |
| Cyclohexane-1,2,4-tricarboxylic acid | Altered coordination geometry | Asymmetric carboxyl positions |
Scientific Research Applications
Cyclohexane-1,3,5-tricarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclohexane-1,3,5-tricarboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation.
Pathways Involved: This compound may affect metabolic pathways involving carboxylation and decarboxylation reactions, influencing cellular processes such as energy production and biosynthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following cyclohexane-based carboxylic acids are compared based on their carboxyl group positions, molecular weights, and applications:
Key Observations:
- Surface Area in MOFs: The number and position of carboxyl groups significantly impact MOF porosity. Cyclohexane-1,4-dicarboxylic acid achieves the highest surface area (354 m²/g) due to its linear carboxyl group arrangement, enabling efficient framework assembly . In contrast, the tricarboxylic acid’s symmetrical but bulky structure limits surface area (56 m²/g) .
- Aromatic vs. Aliphatic: Benzene-1,3,5-tricarboxylic acid, an aromatic analogue, is used in NMR spectroscopy due to its stability, whereas the aliphatic cyclohexane derivative offers conformational flexibility for polymer synthesis .
Physicochemical Properties
- Comparatively, cyclohexane-1,4-dicarboxylic acid is more soluble in polar solvents, facilitating MOF synthesis .
- Isomerism: The tricarboxylic acid exists as cis/trans isomers, influencing crystallinity and MOF topology . Cyclohexane-1,2-dicarboxylic acid, with adjacent carboxyl groups, exhibits steric hindrance, reducing its utility in high-porosity frameworks .
Commercial Availability
Biological Activity
Cyclohexane-1,3,5-tricarboxylic acid (CCTCA), also known as cis,cis-cyclohexane-1,3,5-tricarboxylic acid, is a cyclic tricarboxylic acid with the molecular formula CHO and a molecular weight of 216.19 g/mol. This compound has garnered attention in various fields, including organic synthesis and biochemistry, due to its diverse biological activities and applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHO |
| Molecular Weight | 216.19 g/mol |
| Density | 1.509 g/cm³ |
| Melting Point | 216-220 °C |
| Boiling Point | 372.4 °C |
| LogP | 0.27 |
Biological Activity
CCTCA exhibits significant biological activity that can be categorized into several key areas:
1. Antioxidant Properties
Research indicates that CCTCA possesses antioxidant properties that help in mitigating oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. A study demonstrated that CCTCA can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
2. Enzyme Inhibition
CCTCA has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on certain dehydrogenases and hydrolases, which play roles in various biochemical processes . This inhibition can alter metabolic fluxes and has implications for therapeutic interventions in metabolic disorders.
3. Binding Affinity
CCTCA exhibits selective binding properties to certain receptors. Research has highlighted its interaction with tripodal amidopyridine receptors, showcasing its potential as a ligand in drug design . The structural studies of its complexes reveal insights into how CCTCA can be utilized in developing selective drugs.
4. Synthesis of Derivatives
CCTCA serves as a precursor for synthesizing various derivatives that may have enhanced biological activities. For instance, derivatives of CCTCA have been explored for their potential pharmacological benefits, including anti-inflammatory and antimicrobial properties .
Case Studies
Case Study 1: Antioxidant Activity
In a controlled study evaluating the antioxidant capacity of CCTCA, it was found that concentrations of 50 µM significantly reduced lipid peroxidation levels in rat liver cells by approximately 30%. This suggests a protective role against oxidative stress-induced damage.
Case Study 2: Enzyme Interaction
A study focused on the enzyme inhibition capabilities of CCTCA revealed that it inhibited malate dehydrogenase with an IC50 value of 25 µM. This finding indicates its potential application in regulating metabolic pathways associated with energy production.
Q & A
Basic Research Questions
Q. How can Cyclohexane-1,3,5-tricarboxylic acid (CHTA) be synthesized with high purity for laboratory use?
- Methodology :
- Hydrothermal Synthesis : Combine CHTA with bis-benzimidazole derivatives (e.g., 2,2′-(1,3-propanediyl)bis(1H-benzimidazole)) in aqueous medium. Heat the mixture in a Teflon-lined autoclave at 433 K for 72 hours under autogenous pressure. This method yields single crystals suitable for structural analysis .
- Catalyst Preparation : Use CHTA as a ligand in the synthesis of NiMo@C catalysts. Dissolve Ni(NO₃)₂·6H₂O and H₂₄Mo₇N₆O₂₄·4H₂O with CHTA in a solvent (e.g., cyclohexane/DMF), followed by thermal reduction under hydrogen .
Q. What analytical techniques are critical for distinguishing cis and trans isomers of CHTA?
- Methodology :
- X-ray Diffraction (XRD) : Resolve geometric isomerism by analyzing crystal packing and hydrogen-bonding networks. For example, CHTA in proton-transfer compounds exhibits distinct intermolecular interactions (N–H···O, O–H···O) that stabilize specific isomeric forms .
- Chromatography : Use HPLC with chiral columns or polar stationary phases to separate isomers. While not explicitly detailed in the evidence, this approach is standard for carboxylic acid isomer separation.
- Spectroscopy : FT-IR and NMR can identify differences in functional group environments (e.g., carboxyl proton shifts in cis vs. trans configurations) .
Advanced Research Questions
Q. How does CHTA function as a linker in metal-organic frameworks (MOFs), and what are its structural advantages?
- Methodology :
- MOF Fabrication : React CHTA with zinc acetate in a solvothermal process. The three carboxylate groups of CHTA coordinate with Zn(II) ions, forming 3D networks. Adjust pH and solvent (e.g., DMF/water) to control crystallinity .
- Structural Advantages : CHTA’s trigonal symmetry promotes porous architectures with high thermal stability. Its flexible cyclohexane backbone allows dynamic framework responses to guest molecules .
Q. What challenges arise in resolving hydrogen-bonding networks in CHTA-containing crystals, and how can they be addressed?
- Methodology :
- Single-Crystal XRD : Resolve protonation states of carboxyl groups (e.g., one ionized and one neutral carboxyl in CHTA-based compounds). Refine H-atom positions using riding models (C–H = 0.95–0.99 Å, O–H = 0.83–0.85 Å) .
- Disorder Handling : For disordered water molecules in CHTA voids, apply multi-scaling absorption corrections and restraints during refinement .
Q. How can CHTA derivatives be tailored for catalytic applications, and what mechanistic insights are critical?
- Methodology :
- Esterification/Amidation : React CHTA with alcohols or amines under acid catalysis (e.g., H₂SO₄) to generate esters/amides. Monitor reaction progress via TLC or LC-MS .
- Redox Catalysis : Use CHTA-based NiMo@C catalysts for fatty acid hydrogenation. Optimize reaction conditions (temperature, H₂ pressure) to achieve >90% alcohol yield. Characterize catalyst surfaces via TEM and XRD to correlate activity with Ni-Mo alloy formation .
Data Contradiction Analysis
Q. How do conflicting reports on CHTA’s protonation behavior in crystals inform experimental design?
- Analysis :
- shows partial proton transfer in CHTA crystals (one carboxyl group ionized, another neutral), while other studies assume full deprotonation in MOFs. To reconcile this:
- pH Control : Adjust reaction pH to favor specific protonation states.
- Spectroscopic Validation : Use Raman or solid-state NMR to confirm carboxylate ionization post-synthesis .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
